Tert-butyl 3-nitropyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-nitropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O4 . It has a molecular weight of 216.24 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a boiling point of 310.4±31.0 C at 760 mmHg . It is stored at a temperature of 4C .Scientific Research Applications
Economical Synthesis from L-aspartic acid
Tert-butyl 3-nitropyrrolidine-1-carboxylate has been utilized in the synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate starting from L-aspartic acid. This synthesis is significant due to its economic benefits, featuring readily available materials, mild reaction conditions, and a straightforward work-up process, making it viable for industrial preparation (Han et al., 2018).
Regio-Selective Synthesis
A method for the regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, leveraging the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole, has been developed. This synthesis allows selective and un-symmetrical substitutions at specific positions, indicating the potential for producing a variety of structurally related compounds (Nguyen et al., 2009).
Chemical Stability and Properties
Nitroxide Synthesis and Properties
The compound's role in synthesizing nitroxides, particularly in biophysics, structural biology, and biomedical research, is of note. For example, highly strained nitroxides have been synthesized, demonstrating significant resistance to chemical reduction, which is crucial for their applications as molecular probes and labels (Zhurko et al., 2020).
Application in Organic Reactions
Isonitrile Utilization in Multicomponent Reactions
The tert-butyl group has been used in the transformation of N-tert-Butylamides into carboxylic acids through nitrosation, offering a path for converting multicomponent reaction products into building blocks for further synthetic elaboration (Le et al., 2011).
C-H Amination via Metalloradicals
Tert-butyl groups have also been involved in the synthesis of Boc-protected N-heterocyclic products through ring-closing C-H amination of aliphatic azides, showcasing their utility in complex organic reactions (Goswami et al., 2018).
Versatility in Organic Synthesis
Versatility in Organic Synthesis
The versatility of tert-butyl nitrite as a metal-free reagent in various organic transformations, such as nitrosation, diazotization, and oxidation, underlines the compound's broad utility in organic chemistry (Li & Jia, 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-nitropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAHUFDHRJWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719922 | |
Record name | tert-Butyl 3-nitropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309581-43-8 | |
Record name | tert-Butyl 3-nitropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-nitropyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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